molecular formula C19H19NO2S B2642792 N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-phenylbutanamide CAS No. 2380059-12-9

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-phenylbutanamide

Cat. No.: B2642792
CAS No.: 2380059-12-9
M. Wt: 325.43
InChI Key: XFRQRINWJDGJNH-UHFFFAOYSA-N
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Description

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-phenylbutanamide is an organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-phenylbutanamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan and thiophene intermediates. These intermediates are then subjected to a coupling reaction to form the furan-thiophene moiety. The final step involves the amidation reaction, where the furan-thiophene intermediate is reacted with 4-phenylbutanoyl chloride in the presence of a base such as triethylamine to yield the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the amide group can produce the corresponding amine.

Scientific Research Applications

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-phenylbutanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-phenylbutanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-phenylbutanamide: can be compared with other amides containing furan and thiophene rings, such as N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-phenylpentanamide or N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-phenylhexanamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This makes it particularly valuable for applications requiring precise molecular interactions and stability under various conditions.

Properties

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S/c21-19(10-4-8-15-6-2-1-3-7-15)20-13-17-12-16(14-23-17)18-9-5-11-22-18/h1-3,5-7,9,11-12,14H,4,8,10,13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRQRINWJDGJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NCC2=CC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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